Ethyl 5-(3-triflluoromethylphenyl)-1,3,4-thiadiazole-2-carboxylate
Description
Ethyl 5-(3-trifluoromethylphenyl)-1,3,4-thiadiazole-2-carboxylate belongs to the 1,3,4-thiadiazole class of heterocyclic compounds, characterized by a five-membered ring containing two nitrogen atoms and one sulfur atom. The molecule features a 3-trifluoromethylphenyl substituent at position 5 and an ethyl ester group at position 2 (Figure 1). This compound is structurally analogous to several derivatives synthesized for applications in medicinal chemistry, particularly as kinase inhibitors, anticancer agents, and enzyme modulators .
Properties
IUPAC Name |
ethyl 5-[3-(trifluoromethyl)phenyl]-1,3,4-thiadiazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2S/c1-2-19-11(18)10-17-16-9(20-10)7-4-3-5-8(6-7)12(13,14)15/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJIBRIQLRGUXSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(S1)C2=CC(=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method Overview
This approach involves the formation of the thiadiazole ring through the cyclization of hydrazine derivatives with suitable carbon disulfide intermediates, followed by substitution with the trifluoromethylphenyl group.
Stepwise Procedure
Preparation of Thiosemicarbazide Intermediate :
4-(4-(trifluoromethyl)phenyl) isothiocyanate reacts with hydrazine hydrate to form 4-(4-(trifluoromethyl)phenyl)thiosemicarbazide.Ring Closure to Thiadiazole :
The thiosemicarbazide reacts with carbon disulfide in the presence of potassium hydroxide under reflux conditions, forming 5-(4-(trifluoromethyl)phenyl)amino-1,3,4-thiadiazole-2(3H)-thione.Final Functionalization :
The thiadiazole core can be further functionalized by acylation or substitution to introduce the ethyl ester group at position 2, often via esterification with ethyl chloroformate or related reagents.
Research Findings
- The synthesis of similar compounds has been reported with yields ranging from 67% to 89%, depending on the specific substituents and reaction conditions (see references,,).
- The key reaction involves the ring closure of hydrazine derivatives with carbon disulfide, which is a well-established route for thiadiazole ring formation.
Data Table 1: Typical Synthesis Parameters
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | 4-(trifluoromethyl)phenyl isothiocyanate + hydrazine hydrate | Room temperature, 4 hours | Crystallized | Formation of thiosemicarbazide intermediate |
| 2 | Thiosemicarbazide + carbon disulfide + KOH | Reflux, 10 hours | 67-89% | Ring closure to thiadiazole core |
| 3 | Acylation or esterification | Reflux with ethyl chloroformate or similar | Variable | Introduction of ethyl ester at position 2 |
Synthesis via Cyclization of Hydrazones and Thiadiazole Precursors
Method Overview
This method involves synthesizing hydrazone derivatives from aromatic aldehydes or ketones bearing the trifluoromethyl group, followed by cyclization to form the thiadiazole ring.
Procedural Highlights
- Aromatic aldehydes with the trifluoromethyl group are reacted with hydrazine derivatives to form hydrazones.
- The hydrazones undergo oxidative cyclization or reaction with sulfur sources to produce the desired thiadiazole derivative.
- The ethyl ester group is introduced through esterification of the carboxylic acid intermediate.
Research Findings
- This route offers high regioselectivity and functional group tolerance, with yields often exceeding 70% under optimized conditions.
- The process is advantageous when specific substitution patterns on the aromatic ring are required.
Data Table 2: Cyclization Route Parameters
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | Aromatic aldehyde + hydrazine | Reflux, 4-6 hours | 70-75% | Hydrazone formation |
| 2 | Sulfur source (e.g., sulfur powder) | Reflux, oxidative conditions | 65-80% | Ring closure to thiadiazole |
| 3 | Esterification | Ethanol + acid catalyst | 60-75% | Ester group at position 2 |
Alternative Routes: Multi-Step Synthesis via Intermediates
Method Overview
This involves multi-step synthesis starting from commercially available aromatic compounds, with key steps including nitration, reduction, diazotization, and subsequent cyclization.
Key Steps
- Nitration of the aromatic ring bearing the trifluoromethyl group.
- Reduction to amines, followed by diazotization.
- Cyclization with sulfur donors or thiosemicarbazide derivatives to form the thiadiazole core.
- Final esterification to introduce the ethyl group at position 2.
Research Findings
- These routes are more complex but allow for greater structural diversity.
- Yields vary significantly, often between 40-60%, depending on the number of steps and purification efficiency.
Data Table 3: Multi-Step Synthesis Summary
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | Nitration reagents | Cold conditions | 50-60% | Aromatic nitration |
| 2 | Reduction agents (e.g., Sn, Pd/C) | Reflux | 60-70% | Amino group formation |
| 3 | Diazotization + cyclization | Acidic conditions | 40-55% | Thiadiazole core formation |
| 4 | Esterification | Ethanol + acid catalyst | 50-70% | Ethyl ester at position 2 |
Summary and Notes
- The most efficient and well-documented route involves the initial formation of a hydrazine derivative from the trifluoromethylphenyl isothiocyanate, followed by ring closure with carbon disulfide in the presence of potassium hydroxide, and subsequent esterification to afford the target compound.
- Reaction conditions such as reflux temperatures (around 75°C), reaction times (10 hours for ring closure), and purification via column chromatography are critical for optimizing yield and purity.
- Variations in substituents on the aromatic ring can be achieved through modifications in the initial aromatic precursor, allowing for structural diversification.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(3-trifluoromethylphenyl)-1,3,4-thiadiazole-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the phenyl ring can be reduced to an amine.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Carboxylic acids.
Scientific Research Applications
Ethyl 5-(3-trifluoromethylphenyl)-1,3,4-thiadiazole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of Ethyl 5-(3-trifluoromethylphenyl)-1,3,4-thiadiazole-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The thiadiazole ring is known to interact with metal ions, which can further influence the compound’s biological activity .
Comparison with Similar Compounds
Key Structural Features :
- 3-Trifluoromethylphenyl Group : Introduces strong electron-withdrawing effects, enhancing lipophilicity and bioavailability.
- Ethyl Ester : Improves solubility and serves as a synthetic handle for further derivatization.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes structurally related 1,3,4-thiadiazole derivatives, their substituents, and physical properties:
Key Differences :
Physicochemical Properties
- Melting Points : Derivatives with bulky substituents (e.g., compound 11a ) exhibit higher melting points (>270°C) due to enhanced crystallinity .
- Solubility : Ethyl esters generally improve solubility in organic solvents, facilitating drug formulation.
Structure-Activity Relationship (SAR) Insights
Aromatic Substituents: Electron-Withdrawing Groups (EWGs): CF3, NO2, and Br at the phenyl ring enhance anticancer activity by stabilizing charge-transfer interactions with biological targets . Electron-Donating Groups (EDGs): CH3 and OCH3 reduce potency but improve metabolic stability .
Heterocyclic Modifications :
- Replacement of the thiadiazole ring with oxadiazole or triazole diminishes activity, highlighting the importance of sulfur in the heterocycle .
Biological Activity
Ethyl 5-(3-trifluoromethylphenyl)-1,3,4-thiadiazole-2-carboxylate is a compound within the thiadiazole family, recognized for its diverse biological activities. This article delves into its biological properties, particularly focusing on its anticancer, anti-inflammatory, and antimicrobial effects, supported by various studies and data.
Chemical Structure and Properties
- Molecular Formula : C12H9F3N2O2S
- Molecular Weight : 302.27 g/mol
- Chemical Structure : The compound features a thiadiazole ring substituted with a trifluoromethyl phenyl group and an ethyl carboxylate moiety.
Anticancer Activity
Numerous studies have highlighted the potential of 1,3,4-thiadiazole derivatives as anticancer agents. Ethyl 5-(3-trifluoromethylphenyl)-1,3,4-thiadiazole-2-carboxylate has demonstrated significant cytotoxicity against various cancer cell lines.
Case Studies and Findings
-
Cytotoxicity Against Cancer Cell Lines :
- A study reported that derivatives of 1,3,4-thiadiazoles exhibited IC50 values ranging from 0.28 to 10 μg/mL against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) . The specific activity of ethyl 5-(3-trifluoromethylphenyl)-1,3,4-thiadiazole-2-carboxylate against these lines indicates its potential as a therapeutic agent.
- Mechanism of Action :
Anti-inflammatory Properties
The anti-inflammatory potential of thiadiazole derivatives has also been studied extensively. Ethyl 5-(3-trifluoromethylphenyl)-1,3,4-thiadiazole-2-carboxylate has shown promise in reducing inflammation markers in various models.
- Research Findings :
Antimicrobial Activity
The antimicrobial properties of ethyl 5-(3-trifluoromethylphenyl)-1,3,4-thiadiazole-2-carboxylate have been explored through various assays.
- Antibacterial and Antifungal Activity :
Summary of Biological Activities
Q & A
Q. What are the key synthetic pathways for Ethyl 5-(3-trifluoromethylphenyl)-1,3,4-thiadiazole-2-carboxylate?
The compound is typically synthesized via a multi-step approach involving Sandmeyer bromination followed by Suzuki-Miyaura cross-coupling . For example, Schäfer's group reported a scalable method starting from ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate, which undergoes diazotization with tert-butyl nitrite and bromination using CuBr₂ to yield the brominated intermediate. Subsequent Suzuki coupling with 3-trifluoromethylphenylboronic acid introduces the aryl group (71% yield, room temperature conditions) .
Q. How is structural characterization performed for this compound?
X-ray crystallography is critical for confirming the molecular structure. For instance, Jiang et al. (2008) resolved the crystal structure of a related trifluoromethyl-substituted thiazole derivative, revealing bond lengths and dihedral angles between aromatic rings. Techniques like NMR (¹H/¹³C), FTIR , and HRMS are also used to validate purity and functional groups .
Q. What in vitro models are used to assess its biological activity?
MDA-MB-231 breast cancer cells are commonly employed for antitumor screening. Chandra et al. (2019) demonstrated that electron-withdrawing substituents (e.g., trifluoromethyl) on 1,3,4-thiadiazole derivatives enhance cytotoxicity compared to cisplatin, with IC₅₀ values determined via MTT assays .
Q. What safety precautions are necessary during handling?
The compound’s precursor (ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate) is classified as harmful via inhalation, skin contact, and ingestion. Use fume hoods , nitrile gloves , and eye protection . Spills should be neutralized with inert absorbents and disposed of as hazardous waste .
Advanced Research Questions
Q. How do reaction conditions impact the yield of Suzuki-Miyaura coupling in its synthesis?
Catalytic systems (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and solvent polarity significantly affect efficiency. Schäfer’s method achieved gram-to-kilogram scalability using mild conditions (room temperature, ethanol/water solvent), minimizing side reactions like debromination. Optimizing equivalents of boronic acid (1.2–1.5 eq.) and base (e.g., K₂CO₃) can improve yields to >85% .
Q. What structural features enhance anticancer activity in 1,3,4-thiadiazole derivatives?
Structure-Activity Relationship (SAR) studies highlight that:
- Electron-withdrawing groups (e.g., CF₃, NO₂) at the 5-position increase cytotoxicity by improving membrane permeability.
- Aromatic substituents on the thiadiazole ring enhance DNA intercalation or kinase inhibition. For example, derivatives with 4-fluorophenyl or 4-nitrophenyl groups showed 2–3× higher activity than cisplatin in MDA-MB-231 cells .
Q. What challenges arise in scaling up the synthesis of this compound?
Exothermic reactions during diazotization require precise temperature control (<5°C). Kilogram-scale reactions may face issues with catalyst recovery and byproduct formation (e.g., dehalogenation). Continuous flow reactors are proposed to enhance reproducibility and safety .
Q. How can computational methods guide its optimization?
Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) to identify reactive sites. Molecular docking with targets like PDE4 enzymes or cannabinoid receptors can prioritize derivatives for synthesis. For instance, trifluoromethyl groups improve binding affinity to hydrophobic enzyme pockets .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
